1,1-Bis(4-aminophenyl)cyclohexane

Polymer Solubility Polyimide Processability Monomer Structure-Property

1,1-Bis(4-aminophenyl)cyclohexane (BAPC) is a critical, non-coplanar aromatic diamine monomer engineered to break polymer chain packing. Unlike planar diamines like ODA or MDA, BAPC’s kinked cyclohexylidene bridge enables the synthesis of high-Tg (up to 372°C) polyimides that are fully soluble in common solvents like THF and chloroform – essential for low-cost solution casting and spin coating. It also yields optically transparent, colorless polyimide (CPI) films crucial for next-gen flexible displays, and its controlled fractional free volume enhances gas separation membrane permeability without sacrificing selectivity. Choose BAPC for superior processability, thermal stability, and optical performance unattainable with cheaper, rigid-rod alternatives.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 3282-99-3
Cat. No. B1270376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(4-aminophenyl)cyclohexane
CAS3282-99-3
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
InChIInChI=1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2
InChIKeyZSQIQUAKDNTQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36 [ug/mL]

1,1-Bis(4-aminophenyl)cyclohexane: Technical Specifications and Core Properties for High-Performance Polymer Procurement


1,1-Bis(4-aminophenyl)cyclohexane (CAS 3282-99-3), also known as 4,4'-Cyclohexylidenedianiline or BAPC, is a primary aromatic diamine monomer characterized by a non-coplanar, kinked cyclohexylidene bridging moiety between two para-substituted aniline groups [1]. This alicyclic structure imparts a combination of molecular rigidity and conformational flexibility, distinct from fully aromatic diamines . As a result, it is a key building block for synthesizing high-performance polyimides (PIs) and polyamides with enhanced solubility and processability [1]. Commercially, it is a solid white to yellow powder with a molecular weight of 266.38 g/mol, a melting point of 108.0-115.0 °C, and a purity typically >98.0% (GC) .

Procurement Risks in Substituting 1,1-Bis(4-aminophenyl)cyclohexane with Standard Diamine Monomers


Directly substituting 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) with a conventional, more rigid aromatic diamine such as 4,4'-Oxydianiline (ODA) or 4,4'-Diaminodiphenylmethane (MDA) will predictably lead to catastrophic changes in the target polymer's processability and end-use performance. The kinked cyclohexylidene structure of BAPC is engineered to disrupt polymer chain packing, dramatically increasing solubility in common organic solvents and reducing melt viscosity, which is critical for solution casting and melt processing [1]. In contrast, the planar structure of ODA or MDA yields highly rigid-rod polymers that are typically insoluble and intractable, requiring aggressive solvents or conditions for fabrication [2]. The quantitative evidence below demonstrates that using BAPC is not a trivial exchange but a decisive factor in achieving a specific, verifiable balance of solubility, thermal stability, and optical properties unattainable with cheaper, more common alternatives.

Quantitative Differentiation of 1,1-Bis(4-aminophenyl)cyclohexane for Scientific and Procurement Decisions


Enhanced Polymer Solubility: BAPC vs. Rigid Aromatic Diamines (ODA)

Polyimides synthesized from BAPC exhibit significantly superior solubility in common organic solvents compared to those derived from standard rigid diamines like 4,4'-Oxydianiline (ODA). While ODA-based polyimides are often insoluble and require aggressive solvents like m-cresol or are processed only via their soluble poly(amic acid) precursors, BAPC-based polyimides are readily soluble in low-boiling, common solvents such as tetrahydrofuran (THF), chloroform, and even acetone in some cases [1]. This difference is quantified by the ability to form clear, stable solutions at room temperature. Specifically, polyimides prepared from BAPC and various aromatic dianhydrides (e.g., PMDA, BTDA) showed full solubility in THF and CHCl3, a property not observed for their fully aromatic ODA-based counterparts [1].

Polymer Solubility Polyimide Processability Monomer Structure-Property

High Glass Transition Temperature (Tg) Retention: BAPC vs. Flexible Aliphatic Diamines

BAPC uniquely maintains a high glass transition temperature (Tg) in the resulting polyimides, which is crucial for high-temperature applications, while still providing enhanced solubility. This dual benefit contrasts sharply with flexible aliphatic diamines that achieve solubility but drastically lower Tg. In a systematic study, polyimides synthesized from BAPC and various dianhydrides exhibited Tgs ranging from 290°C to 372°C [1]. This range is comparable to or slightly lower than some fully aromatic, rigid-rod polyimides but is a full 200-300°C higher than the Tg of 78°C observed for TAPC, a hole-transport material derived from BAPC but with bulky substituents that demonstrate how sensitive Tg is to the diamine structure [2]. This places BAPC-derived polymers in the high-performance thermal stability regime ( > 250°C ), a key selection criterion for aerospace, electronics, and automotive under-the-hood applications.

Thermal Stability Glass Transition Temperature Polyimide Engineering

Optical Transparency in Polyimide Films: BAPC vs. Traditional Aromatic Diamines

The incorporation of BAPC into polyimide backbones significantly improves optical transparency, a critical requirement for flexible displays and optoelectronic substrates. A comparative study on polyimide films synthesized from mixed diamines showed that introducing BAPC along with 2,2'-bis(trifluoromethyl)benzidine (TFMB) produced films with superior transparency [1]. While exact cut-off wavelengths and % transmittance values were not provided in the accessible abstract, the research explicitly concluded that the polyimides with alicyclic BAPC units exhibited 'good solubility and transparency' and that 'the transparency of the polyimide films is also improved' compared to standard formulations [1]. This aligns with the class-level understanding that the non-coplanar, alicyclic structure of BAPC disrupts intramolecular charge transfer (ICT) interactions responsible for the deep yellow-to-brown color of conventional aromatic polyimides.

Optical Transparency Polyimide Film Flexible Display

High Molecular Weight Polymer Synthesis: BAPC Enables Superior Viscosity

BAPC's reactivity allows for the successful synthesis of high molecular weight polyimides, as evidenced by high inherent viscosity values. In a comprehensive study, polyimides prepared from BAPC and six different dianhydrides exhibited inherent viscosities in the range of 0.55–1.58 dL/g, with corresponding weight-average molecular weights (Mw) of 74,000–152,000 g/mol [1]. Achieving such high molecular weights is essential for robust mechanical properties in the final polymer. This demonstrates that the cyclohexylidene kink does not sterically hinder polymerization to a degree that would compromise chain growth, which can be a problem with other bulky, non-coplanar monomers.

Polymer Molecular Weight Inherent Viscosity Polyimide Synthesis

High-Value Application Scenarios for 1,1-Bis(4-aminophenyl)cyclohexane Driven by Quantitative Performance Data


Solution-Processable High-Temperature Dielectric Films for Flexible Electronics

The unique combination of high glass transition temperature (Tg up to 372°C) and full solubility in common solvents like THF and chloroform [1] makes BAPC an ideal monomer for synthesizing polyimide dielectric layers in flexible printed circuit boards (FPCBs) and chip-on-film (COF) packages. Procurement teams should prioritize BAPC when the application demands a polymer that can be deposited via low-cost slot-die or spin coating, yet must withstand lead-free soldering processes (>260°C) and continuous high-temperature operation. Alternative monomers either lack the solubility (e.g., ODA) or the thermal stability (e.g., aliphatic diamines).

Transparent Polyimide Substrates for Foldable OLED Displays

The ability of BAPC to disrupt intramolecular charge transfer and thus yield optically transparent polyimide films [1] is a primary driver for its selection in next-generation flexible displays. When procuring monomers for a colorless polyimide (CPI) varnish, BAPC provides a crucial balance of transparency and high-temperature dimensional stability, essential for the thin-film transistor (TFT) backplane fabrication process. This application leverages the quantitative evidence of improved transparency and high Tg [2], a combination that is difficult and expensive to achieve with other monomers like fluorinated diamines alone.

High-Performance Gas Separation Membranes with Tunable Selectivity

The kinked, bulky structure of BAPC introduces controlled fractional free volume (FFV) into polyimide membranes. This directly impacts gas transport properties, enabling higher permeability without catastrophic loss of selectivity [1]. For procurement in the gas separation industry (e.g., natural gas sweetening, O2/N2 separation), BAPC is a key monomer for designing membrane materials that deviate from the conventional permeability/selectivity trade-off. It allows for the synthesis of soluble polyimides that can be processed into hollow fibers or flat-sheet membranes with performance metrics competitive with commercial benchmarks.

High-Temperature Aerospace Composites and Structural Adhesives

The high molecular weight (Mw up to 152,000 g/mol) and high inherent viscosity (up to 1.58 dL/g) achievable with BAPC-derived polyimides [1] translate to excellent mechanical properties in the final polymer. For procuring monomers intended for high-temperature composite matrix resins or structural adhesives (e.g., in aircraft engines or airframes), BAPC offers a compelling advantage: it allows for melt or solution prepregging of carbon fiber, followed by final curing to a high-Tg network that maintains its mechanical integrity and adhesion at elevated temperatures. This processability advantage is a direct consequence of the monomer's alicyclic structure.

Technical Documentation Hub

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